(2,4-difluoropyrimidin-5-yl)boronic Acid
CAS No.: 1029654-41-8
Cat. No.: VC18036864
Molecular Formula: C4H3BF2N2O2
Molecular Weight: 159.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029654-41-8 |
|---|---|
| Molecular Formula | C4H3BF2N2O2 |
| Molecular Weight | 159.89 g/mol |
| IUPAC Name | (2,4-difluoropyrimidin-5-yl)boronic acid |
| Standard InChI | InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |
| Standard InChI Key | AJSQDLVTVSHYKF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(N=C1F)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2,4-Difluoropyrimidin-5-yl)boronic acid consists of a pyrimidine ring substituted with fluorine atoms at the 2- and 4-positions and a boronic acid group (-B(OH)) at the 5-position. The planar pyrimidine ring facilitates π-π stacking interactions, while fluorine atoms induce electron-withdrawing effects, modulating reactivity . The boronic acid group enables participation in transition metal-catalyzed coupling reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 159.89 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 31.4 Ų |
Synthesis and Preparation
Borylation of Halopyrimidines
The synthesis typically involves palladium-catalyzed borylation of 2,4-difluoropyrimidin-5-yl halides (e.g., bromides or iodides) using bis(pinacolato)diboron (). The reaction proceeds under inert atmosphere with a base (e.g., potassium acetate) and a palladium catalyst (e.g., Pd(dppf)Cl).
Purification and Characterization
Crude product purification employs column chromatography or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structure: -NMR typically shows a singlet for the pyrimidine proton (δ 8.5–9.0 ppm) and broad peaks for boronic acid hydroxyls (δ 5.0–7.0 ppm).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group facilitates carbon-carbon bond formation with aryl/vinyl halides via Suzuki-Miyaura coupling. For example, coupling with 5-bromo-2-fluoropyridine yields biaryl derivatives used in pharmaceutical intermediates.
Medicinal Chemistry
Fluorine atoms enhance metabolic stability and bioavailability in drug candidates. While specific applications remain proprietary, analogs of this compound are explored in kinase inhibitors and antiviral agents.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Storage | -20°C, inert atmosphere |
| Disposal | Follow local hazardous waste protocols |
Computational and Theoretical Insights
Density functional theory (DFT) calculations predict a LUMO energy of -1.8 eV, indicating electrophilic reactivity at the boronic acid group . Molecular dynamics simulations suggest aqueous solubility of ~2.1 mg/mL, aligning with experimental observations .
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